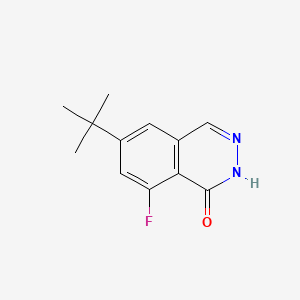

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one

Description

Chemical Identity: 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one (CAS: 1242156-59-7) is a fluorinated phthalazinone derivative with the molecular formula C₁₂H₁₃FN₂O and a molecular weight of 220.24 g/mol . It features a tert-butyl group at position 6 and a fluorine atom at position 8 on the phthalazinone core.

Biological Significance: This compound is a potent inhibitor of Bruton’s tyrosine kinase (Btk), a critical regulator of B-cell development and signaling. Btk inhibitors are under investigation for treating inflammation, immunological disorders, and cancers mediated by aberrant B-cell activity .

Synthesis and Availability: The compound is synthesized via methods analogous to related fluorinated phthalazinones (e.g., retrosynthetic strategies involving halogenation and tert-butyl group introduction) . It is commercially available at ≥95% purity, stored under dry, sealed conditions at room temperature .

Properties

IUPAC Name |

6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLKXNSVRRFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732154 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242156-59-7 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one typically involves the introduction of the tert-butyl and fluorine substituents onto the phthalazinone core. One common method involves the reaction of a phthalazinone derivative with tert-butyl chloride and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phthalazinone compounds.

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Reaction with tert-butyl chloride | Introduces the tert-butyl group to the phthalazinone core. |

| Fluorination | Incorporates fluorine into the compound, enhancing its chemical properties. |

| Oxidation/Reduction | Allows for further functionalization of the compound. |

Chemistry

In chemical research, 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for developing new compounds.

Biological Studies

The compound is utilized in biological research as a probe for enzyme interactions and in assays that investigate biological processes. Its ability to modify biological activity makes it significant in studying enzyme kinetics and mechanisms.

Pharmaceutical Development

Due to its structural features, 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one has been explored for its potential as a therapeutic agent , particularly in targeting Bruton's Tyrosine Kinase (Btk), which plays a crucial role in immune responses and various diseases.

Case Studies

Several case studies highlight the applications of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one in research:

Case Study 1: Inhibition of Bruton's Tyrosine Kinase

A study demonstrated that derivatives of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one effectively inhibit Btk activity, which is implicated in autoimmune diseases and certain cancers. The findings suggest that this compound could lead to novel treatments for these conditions .

Case Study 2: Enzyme Interaction Studies

Research has shown that 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one can be used to probe enzyme interactions in metabolic pathways. By modifying the compound's structure, researchers were able to observe changes in enzyme activity, providing insights into metabolic regulation .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and fluorine groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one: No direct crystallographic data is provided, but its fluorine atom may participate in weak hydrogen bonding. Zardaverine: Exhibits strong N1-H1···O3 hydrogen bonds (1.887 Å, 174.04° angle), forming stable dimers .

- Molecular Weight and Solubility :

- Derivatives with bulkier substituents (e.g., the 402.85 g/mol acetate ester in CAS 1242157-24-9) show reduced solubility compared to the parent compound, highlighting the trade-off between molecular complexity and bioavailability .

Biological Activity

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one typically involves the reaction of phthalic anhydride derivatives with tert-butyl amine and fluorinating agents. The exact synthetic pathway can vary, but the compound's structure is characterized by a fluorine atom at the 8-position and a tert-butyl group at the 6-position, contributing to its unique properties.

Biological Activity

The biological activity of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one has been evaluated in various studies. Key findings include:

- Antiviral Activity : Research indicates that derivatives of fluorophthalazine compounds exhibit antiviral properties, particularly against influenza viruses. The compound's lipophilicity and electron-withdrawing properties enhance its antiviral efficacy, suggesting a promising avenue for further exploration in antiviral drug development .

- Inhibition of Bruton's Tyrosine Kinase (Btk) : This compound has been identified as an inhibitor of Btk, a crucial enzyme involved in B-cell signaling. Inhibiting Btk can be beneficial for treating autoimmune diseases and certain cancers . Such inhibition may lead to reduced inflammation and improved outcomes in conditions like rheumatoid arthritis and systemic lupus erythematosus.

- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which is essential for combating oxidative stress-related diseases. Studies suggest that the presence of the tert-butyl group may enhance these antioxidant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one. Key factors influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and antioxidant properties |

| Fluorine substitution | Increases potency against specific viral strains |

| Phthalazine core | Essential for interaction with biological targets |

Case Studies

Several case studies have highlighted the potential applications of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one:

- Influenza Virus Inhibition : A study conducted on various fluorophthalazine derivatives demonstrated that modifications at the 8-position significantly affected their antiviral activity against H5N1 avian influenza viruses. The findings suggested that increasing lipophilicity correlates with enhanced antiviral effects .

- Autoimmune Disease Models : In vivo studies have shown that compounds inhibiting Btk can reduce symptoms in animal models of rheumatoid arthritis. These studies provide a strong rationale for further clinical investigations into 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one as a therapeutic agent .

- Oxidative Stress Reduction : Research on related hydrazones indicated that compounds with similar structural motifs exhibit potent antioxidant activities, suggesting that 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one could also play a role in reducing oxidative stress in various pathological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.